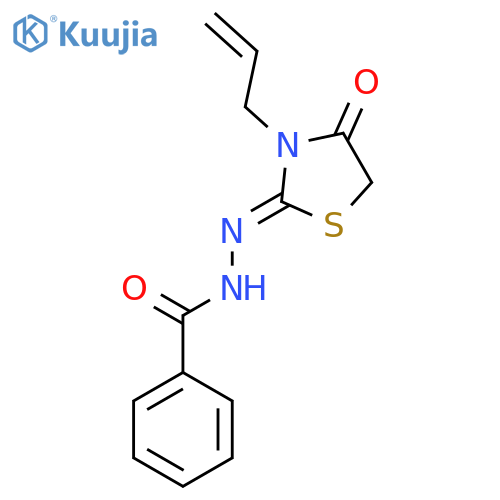

Cas no 402946-11-6 (N'-(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidenebenzohydrazide)

402946-11-6 structure

商品名:N'-(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidenebenzohydrazide

N'-(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidenebenzohydrazide 化学的及び物理的性質

名前と識別子

-

- N'-(3-Allyl-4-oxothiazolidin-2-ylidene)benzohydrazide

- N'-[(2Z)-4-OXO-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZOHYDRAZIDE

- AKOS002168631

- SR-01000009644-1

- 402946-11-6

- SR-01000009644

- F0856-0365

- N-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]benzamide

- (Z)-N'-(3-allyl-4-oxothiazolidin-2-ylidene)benzohydrazide

- N'-(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidenebenzohydrazide

-

- インチ: 1S/C13H13N3O2S/c1-2-8-16-11(17)9-19-13(16)15-14-12(18)10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,18)/b15-13-

- InChIKey: WWNSQFHDHDSWNL-SQFISAMPSA-N

- ほほえんだ: S1/C(=N\NC(C2C=CC=CC=2)=O)/N(C(C1)=O)CC=C

計算された属性

- せいみつぶんしりょう: 275.07284784g/mol

- どういたいしつりょう: 275.07284784g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 403

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

N'-(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidenebenzohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0856-0365-30mg |

N'-[(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]benzohydrazide |

402946-11-6 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0856-0365-2μmol |

N'-[(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]benzohydrazide |

402946-11-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0856-0365-10mg |

N'-[(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]benzohydrazide |

402946-11-6 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0856-0365-5mg |

N'-[(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]benzohydrazide |

402946-11-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0856-0365-4mg |

N'-[(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]benzohydrazide |

402946-11-6 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0856-0365-25mg |

N'-[(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]benzohydrazide |

402946-11-6 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0856-0365-3mg |

N'-[(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]benzohydrazide |

402946-11-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0856-0365-40mg |

N'-[(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]benzohydrazide |

402946-11-6 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0856-0365-50mg |

N'-[(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]benzohydrazide |

402946-11-6 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0856-0365-20μmol |

N'-[(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]benzohydrazide |

402946-11-6 | 90%+ | 20μl |

$79.0 | 2023-05-17 |

N'-(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidenebenzohydrazide 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

402946-11-6 (N'-(2Z)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidenebenzohydrazide) 関連製品

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬